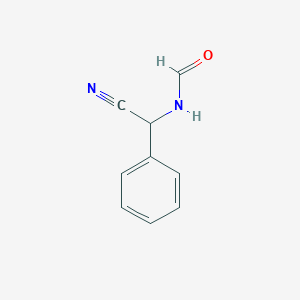

alpha-(Formylamino)benzeneacetonitrile

CAS No.:

Cat. No.: VC13433373

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | N-[cyano(phenyl)methyl]formamide |

| Standard InChI | InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12) |

| Standard InChI Key | MNTXILUWEWIXGY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C#N)NC=O |

| Canonical SMILES | C1=CC=C(C=C1)C(C#N)NC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of:

-

A benzene ring directly bonded to an acetonitrile group (C₆H₅-CH₂-C≡N).

-

A formylamino (-NHCHO) group substituting the alpha carbon (adjacent to the nitrile group).

IUPAC Name: 2-(Formylamino)-2-phenylacetonitrile

Molecular Weight: 160.18 g/mol

Key Functional Groups:

-

Aromatic ring (benzene)

-

Nitrile (-C≡N)

-

Formylamino (-NHCHO)

Table 1: Key Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| CAS Registry Number | Not publicly documented |

| SMILES Notation | N#CC(C1=CC=CC=C1)NC=O |

| Stereochemistry | No stereocenters identified |

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of alpha-(Formylamino)benzeneacetonitrile is reported, plausible pathways include:

-

Formylation of 2-Amino-2-phenylacetonitrile:

Reaction with formic acid (HCOOH) or acetic-formic anhydride under mild conditions . -

Strecker Synthesis Variant:

Condensation of benzaldehyde with ammonium formate and cyanide sources, though this remains hypothetical without experimental validation .

Reactivity Profile

-

Nitrile Hydrolysis: Likely converts to the corresponding amide (α-formylaminophenylacetamide) under acidic or basic conditions .

-

Formyl Group Stability: Susceptible to hydrolysis in strong acids/bases, yielding 2-amino-2-phenylacetonitrile.

-

Electrophilic Substitution: The benzene ring may undergo nitration or sulfonation, though steric hindrance from the nitrile group could limit reactivity .

Physicochemical Properties

Estimated Physical Properties

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Melting Point | 120–140°C | Analogous α-substituted nitriles |

| Boiling Point | 280–300°C (decomposes) | Similar molecular weight compounds |

| Solubility in Water | Low (<1 g/L) | Hydrophobic nitrile group |

| LogP (Octanol-Water) | ~1.5 | Computational prediction |

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (Hypothetical):

-

¹H NMR: δ 8.1 (s, 1H, CHO), δ 6.5–7.5 (m, 5H, aromatic), δ 4.5 (s, 1H, NH).

-

¹³C NMR: δ 160 (C=O), δ 120 (C≡N), δ 115–140 (aromatic carbons).

-

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume